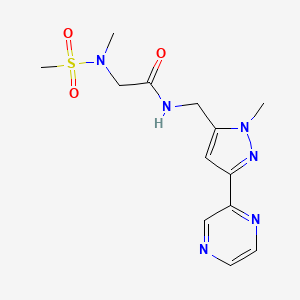![molecular formula C21H21FN2O3S B2556558 N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide CAS No. 923131-92-4](/img/structure/B2556558.png)
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, as described in the first paper, involves the preparation of compounds that target the human β3-adrenergic receptor (AR). These compounds are synthesized with the aim of treating obesity and type 2 diabetes. The paper highlights the synthesis of several derivatives, including N-phenyl-(2-phenylaminothiazol-4-yl)acetamide and N-phenyl-[2-(3-methoxyphenyl)aminothiazol-4-yl]acetamide, which showed potent agonistic activity and functional selectivity over β1- and β2-ARs, as well as hypoglycemic activity in a rodent model of diabetes .
Molecular Structure Analysis
The second paper provides insights into the molecular structure of a series of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides. These compounds were synthesized using 3-fluoro-4-cyanophenol as the primary compound. The structures of these novel compounds were confirmed through various analytical techniques, including elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (1H NMR) .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide, they do provide a context for the types of reactions that similar compounds may undergo. For instance, the synthesis of the compounds in the first paper likely involves reactions typical for thiazole derivatives, such as nucleophilic substitution and amide bond formation .
Physical and Chemical Properties Analysis
The third paper discusses the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. These compounds were characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, can be inferred from these characterizations. The paper also reports the cytotoxicity of these compounds on various human leukemic cell lines, with some compounds showing high cytotoxicity .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Thiazole and its derivatives, like N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide, have been studied for their synthesis processes and potential antimicrobial activities. For instance, the work by Wardkhan et al. (2008) discusses new approaches for the synthesis of thiazoles and their fused derivatives, highlighting their antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008). Similarly, another study by Badiger et al. (2013) focuses on the synthesis and antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, further emphasizing the antimicrobial potential of thiazole derivatives (Badiger et al., 2013).
Pharmacological Applications
Thiazole derivatives are also explored for their pharmacological applications, including their role as potential VEGF-A inhibitors and antiproliferative agents. The study by Prashanth et al. (2014) synthesizes novel benzophenone-thiazole derivatives and evaluates their potent VEGF-A inhibitory and antiproliferative effects against various cell lines (Prashanth et al., 2014).
Metabolic Studies
Research by Coleman et al. (2000) delves into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, shedding light on the metabolic pathways and potential toxicological aspects of related compounds (Coleman et al., 2000).
Propriétés
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-14-19(28-21(24-14)15-7-9-16(22)10-8-15)11-12-23-20(25)13-27-18-6-4-3-5-17(18)26-2/h3-10H,11-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGBKBCTWPRILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



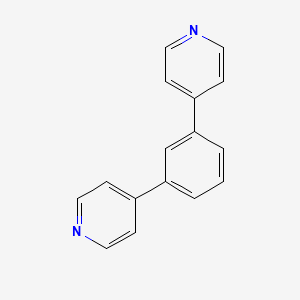
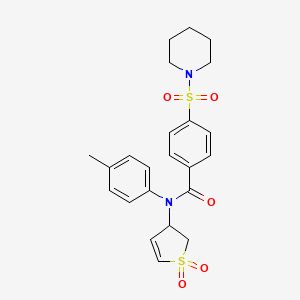
![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2556479.png)
![Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2556481.png)
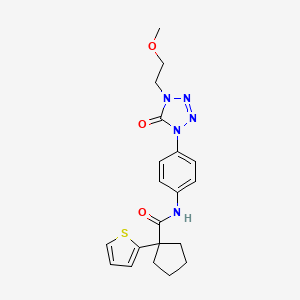
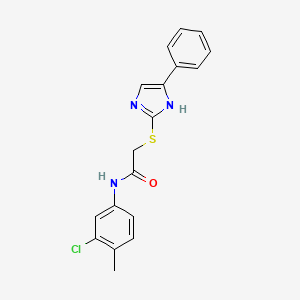
![6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2556489.png)
![3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2556490.png)
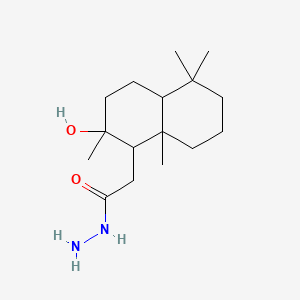
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2556494.png)
![Tert-butyl N-[3-(aminomethyl)-1-adamantyl]carbamate](/img/structure/B2556496.png)
